Cas no 1782510-89-7 (2-3-fluoro-4-(propan-2-yl)phenylacetic acid)

2-3-fluoro-4-(propan-2-yl)phenylacetic acid structure
1782510-89-7 structure
Product Name:2-3-fluoro-4-(propan-2-yl)phenylacetic acid
N.o CAS:1782510-89-7
MF:C11H13FO2
MW:196.218127012253
MDL:MFCD28556442
CID:5685334
PubChem ID:23530563
Update Time:2025-05-24

2-3-fluoro-4-(propan-2-yl)phenylacetic acid Propriedades químicas e físicas

Nomes e Identificadores

    • EN300-23836873
    • SCHEMBL5523057
    • 2-[3-fluoro-4-(propan-2-yl)phenyl]acetic acid
    • 1782510-89-7
    • Benzeneacetic acid, 3-fluoro-4-(1-methylethyl)-
    • 2-3-fluoro-4-(propan-2-yl)phenylacetic acid
    • MDL: MFCD28556442
    • Inchi: 1S/C11H13FO2/c1-7(2)9-4-3-8(5-10(9)12)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)
    • Chave InChI: YOFGFURAWDVQFQ-UHFFFAOYSA-N
    • SMILES: FC1C=C(CC(=O)O)C=CC=1C(C)C

Propriedades Computadas

  • Massa Exacta: 196.08995782g/mol
  • Massa monoisotópica: 196.08995782g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 204
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.6
  • Superfície polar topológica: 37.3Ų

Propriedades Experimentais

  • Densidade: 1.146±0.06 g/cm3(Predicted)
  • Ponto de ebulição: 285.1±25.0 °C(Predicted)
  • pka: 4.18±0.10(Predicted)

2-3-fluoro-4-(propan-2-yl)phenylacetic acid Preçomais >>

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Enamine
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Enamine
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1782510-89-7 95%
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Enamine
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1782510-89-7 95%
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Enamine
EN300-23836873-1.0g
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1782510-89-7 95%
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Enamine
EN300-23836873-2.5g
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